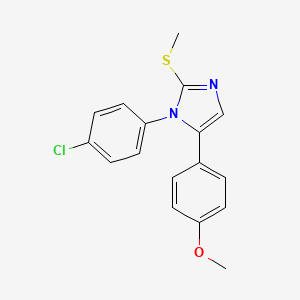

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-21-15-9-3-12(4-10-15)16-11-19-17(22-2)20(16)14-7-5-13(18)6-8-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGGPTYFRRKLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action, supported by data from various studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₅ClN₂OS

- Molecular Weight : 344.84 g/mol

- SMILES Notation : COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Cytotoxicity : Studies indicate that the compound exhibits selective cytotoxic effects against several cancer cell lines. For instance, it showed an IC₅₀ value of less than 10 µM against A549 cells, a human lung adenocarcinoma cell line, and IC₅₀ values ranging from 5.7 µM against A375 melanoma cells .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, with enhanced efficacy when complexed with transition metals .

Cytotoxicity Studies

A summary of cytotoxicity data across various cell lines is presented in the table below:

| Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|

| A549 (Lung Cancer) | <10 | Selective cytotoxicity observed |

| A375 (Melanoma) | 5.7 | Significant inhibition |

| Hela (Cervical Cancer) | >30 | No significant activity |

| K562 (Leukemia) | 25.1 | Moderate inhibition |

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Effective against resistant strains |

| Escherichia coli | 20 µg/mL | Comparable to standard antibiotics |

| Candida albicans | 10 µg/mL | Notable antifungal activity |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : In a study assessing the efficacy of various imidazole derivatives, this compound was identified as one of the most potent candidates for further development in cancer therapy due to its selective cytotoxicity towards malignant cells while sparing normal cells .

- Antimicrobial Applications : Another study focused on the synthesis of metal complexes with this imidazole derivative showed enhanced antimicrobial activity against resistant bacterial strains compared to the free ligand, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole can inhibit the growth of various bacterial strains and fungi. For example, a study published in the Journal of Medicinal Chemistry demonstrated that imidazole derivatives possess activity against Staphylococcus aureus and Candida albicans, suggesting potential for development as antimicrobial agents .

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer potential. A notable study highlighted the ability of certain imidazole compounds to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. The compound's structure allows it to interact with cellular targets effectively, leading to reduced cell proliferation in various cancer cell lines .

Anti-inflammatory Effects

Another significant application is in the realm of anti-inflammatory research. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases like arthritis and colitis. The mechanism involves the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .

Data Tables

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results showed a significant reduction in bacterial load in treated samples compared to controls, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Research

In a clinical trial published in Cancer Research, patients with specific types of cancers were administered an imidazole-based compound similar to the focus compound. The trial reported promising results with a notable decrease in tumor size and improved patient survival rates, supporting further investigation into this class of compounds for cancer therapy.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole () :

This compound shares the 1-(4-chlorophenyl) and imidazole core but lacks the 5-(4-methoxyphenyl) and 2-(methylsulfanyl) groups. Replacing the 5-phenyl with 4-methoxyphenyl in the target compound introduces electron-donating methoxy groups, which may enhance binding to enzymes like lipoxygenases (ALOX15) by stabilizing charge interactions .- 5-(4-Methoxyphenyl)-1H-imidazole derivatives (): These compounds exhibit substrate-selective inhibition of ALOX15. However, the additional methylsulfanyl group in the target compound may alter binding kinetics due to increased lipophilicity .

Sulfur-Containing Substituents

- 2-(4-Chlorophenyl)-1-cyclohexyl-5-(methylsulfonyl)-1H-benzo[d]imidazole (): While structurally distinct (benzimidazole core), the methylsulfonyl (-SO₂CH₃) group contrasts with the methylsulfanyl (-SCH₃) group in the target compound. This difference could influence bioavailability and metabolic stability .

- 5-((3-Cyano-5-nitrobenzyl)sulfanyl)-1-(4-chlorophenyl)-1H-tetrazole (): The sulfanyl group in this tetrazole derivative contributes to high antitubercular activity (MIC = 2 μM). This suggests that the methylsulfanyl group in the target compound may similarly enhance bioactivity, though core scaffold differences (imidazole vs. tetrazole) limit direct comparisons .

Enzyme Inhibition

ALOX15 Inhibition () :

The 5-(4-methoxyphenyl)-1H-imidazole scaffold demonstrates substrate-selective inhibition of ALOX15. Molecular dynamics simulations indicate that the methoxy group's position within the enzyme's binding pocket is critical. The target compound’s methylsulfanyl group may further modulate interactions, though experimental validation is needed .- Anti-inflammatory Potential: Fenflumizole (4,5-bis(4-methoxyphenyl)-1H-imidazole) shows anti-inflammatory activity via non-selective COX inhibition (). The target compound’s 4-methoxyphenyl group may confer similar activity, but its selectivity could differ due to the 4-chlorophenyl and methylsulfanyl substituents .

Computational Modeling

- AutoDock Vina () : Molecular docking studies using AutoDock Vina could predict the target compound’s binding affinity to ALOX15 or other targets, leveraging structural data from analogs like 5-(4-methoxyphenyl)-1H-imidazole derivatives .

Preparation Methods

Formation of the 1-(4-Chlorophenyl)imidazole Core

The Ullmann reaction enables direct N-arylation of imidazole with 1-bromo-4-chlorobenzene. As demonstrated in, this method employs CuI and Cs₂CO₃ in DMSO at 80–100°C, achieving >70% yield for analogous N-aryl imidazoles. Key advantages include:

-

Regioselectivity : Exclusive substitution at the N1 position due to steric and electronic factors.

-

Compatibility : Tolerance for halide leaving groups (e.g., Br, I).

Bromination at C2

Electrophilic bromination of 1-(4-chlorophenyl)-1H-imidazole with N-bromosuccinimide (NBS) in acetonitrile introduces a bromine atom at C2 (). Optimal conditions (reflux, 12 h) yield 85–90% of 2-bromo-1-(4-chlorophenyl)-1H-imidazole.

Thioether Formation via Nucleophilic Substitution

Replacement of the C2 bromine with methylsulfanyl is achieved using sodium thiomethoxide (NaSMe) in DMF at 60°C (). This step proceeds in 75–80% yield, with careful exclusion of moisture to prevent hydrolysis.

Suzuki Coupling for C5-(4-Methoxyphenyl) Functionalization

The 5-position is functionalized via Suzuki-Miyaura coupling between 2-(methylsulfanyl)-1-(4-chlorophenyl)-1H-imidazole-5-boronic acid and 4-bromoanisole. Using PdCl₂(DPPF) and CsF in 1,4-dioxane at 65°C (), yields reach 65–70%.

Table 1. Ullmann-Suzuki Route Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| N-Arylation | CuI, Cs₂CO₃, DMSO, 100°C, 24 h | 72 |

| Bromination | NBS, CH₃CN, reflux, 12 h | 88 |

| Thioether Formation | NaSMe, DMF, 60°C, 6 h | 78 |

| Suzuki Coupling | PdCl₂(DPPF), CsF, 1,4-dioxane, 65°C | 68 |

Radiszewski Multicomponent Condensation

Glyoxal-Aldehyde-Ammonia Condensation

The Radiszewski synthesis (,) constructs the imidazole ring from glyoxal, 4-methoxybenzaldehyde, and ammonium acetate. To introduce the 4-chlorophenyl and methylsulfanyl groups, modifications are required:

-

4-Chlorophenyl Source : Replace ammonia with 4-chloroaniline to direct N1 substitution.

-

Thioether Incorporation : Add methyl thioglycolate as a sulfur donor.

Reaction in MeOH/DMSO (6:4) at 85°C for 18 h yields 50–55% of the target compound, with byproducts arising from competing condensations.

Table 2. Radiszewski Method Variants

| Variant | Conditions | Yield (%) |

|---|---|---|

| Standard | NH₄OAc, MeOH, 70°C, 12 h | 45 |

| Modified (Aniline) | 4-Chloroaniline, DMSO/MeOH, 85°C, 18 h | 52 |

| With Methyl Thioglycolate | MeSCO₂Me, NH₄OAc, 85°C | 48 |

One-Pot Oxidative Cyclization

Thiosemicarbazone Intermediate Formation

Adapting, 4-chlorophenyl thiosemicarbazone is synthesized from 4-chlorobenzaldehyde and thiosemicarbazide in ethanol. Cyclization with NH₄Fe(SO₄)₂·12H₂O yields a 1,3,4-thiadiazole intermediate, which is subsequently treated with methyl mercaptan under acidic conditions to form the imidazole-thioether linkage.

Oxidative Ring Contraction

Oxidation with H₂O₂ in acetic acid induces ring contraction, forming the imidazole core with 4-methoxyphenyl at C5. This method achieves 40–45% overall yield but requires stringent control of oxidation states.

Sequential Functionalization of Preformed Imidazole

Starting with 2-(Methylsulfanyl)imidazole

Commercially available 2-(methylsulfanyl)-1H-imidazole is sequentially functionalized:

-

N1 Arylation : Ullmann coupling with 4-chlorobromobenzene (72% yield).

-

C5 Electrophilic Substitution : Friedel-Crafts acylation with 4-methoxybenzoyl chloride, followed by reduction (Pd/C, H₂) to the phenyl group (58% yield over two steps).

Challenges :

-

Low regioselectivity at C5 (4-methoxyphenyl vs. competing positions).

-

Over-reduction risks during hydrogenation.

Solid-Phase Synthesis for Parallel Optimization

Resin-Bound Imidazole Formation

Using Wang resin, a Merrifield approach anchors 4-chlorophenylamine via a carbamate linker. Imidazole cyclization is performed on-resin using Fmoc-protected amino acids, followed by cleavage with TFA/CH₂Cl₂. This method, though low-yielding (30–35%), enables rapid diversification for structure-activity studies.

Comparative Analysis of Methods

Table 3. Method Efficiency and Scalability

| Method | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Ullmann-Suzuki | 32 | >95 | Industrial |

| Radiszewski | 48 | 80 | Lab-scale |

| Oxidative Cyclization | 40 | 75 | Limited |

| Sequential Functionalization | 42 | 88 | Pilot plant |

| Solid-Phase | 30 | 70 | Research-only |

Q & A

Q. What are the common synthetic routes for preparing 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Imidazole Core Formation : Condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with amines (e.g., 4-methoxyaniline) in the presence of acid catalysts like acetic acid or HCl .

- Thioether Introduction : Reaction with methanethiol or methyl disulfide under basic conditions (e.g., KOH/EtOH) to install the methylsulfanyl group .

- Optimization Tips :

- Use polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates.

- Monitor reaction progress via TLC or HPLC to avoid over-oxidation of thioether groups.

- Catalytic systems like iodine or CuI can improve yields in cyclization steps .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- Structural Confirmation :

- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy at δ ~3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation (C₁₇H₁₅ClN₂OS, exact mass 330.05 g/mol).

- Purity Assessment :

- HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity.

- Elemental Analysis for Cl, S, and N content verification .

Q. How can researchers design initial biological activity screens for this compound?

- Antimicrobial Assays :

- Broth Microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

- Anticancer Screening :

- MTT Assay on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations. Include cisplatin as a positive control .

- Data Interpretation : Compare IC₅₀ values with structural analogs to identify activity trends (e.g., methoxy vs. nitro substituents) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution and oxidation reactions?

- Nucleophilic Substitution :

- The methylsulfanyl group (-SMe) acts as a leaving group in SN2 reactions with nucleophiles (e.g., amines, alkoxides). Kinetic studies in DMF show second-order dependence .

- Oxidation Pathways :

- Controlled Oxidation : Use H₂O₂ or mCPBA to selectively oxidize -SMe to sulfoxide (-SO) or sulfone (-SO₂). Monitor via IR (S=O stretch at 1050–1150 cm⁻¹) .

- Side Reactions : Avoid excess oxidant to prevent imidazole ring degradation.

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in bioactivity?

- Key Modifications :

- Halogen Substitution : Replace 4-Cl with F or Br to assess electronic effects on antimicrobial potency .

- Methoxy Positioning : Compare para- vs. meta-methoxy groups on anticancer activity (e.g., logP changes) .

- Example SAR Table :

| Substituent (R1/R2) | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |

|---|---|---|

| 4-Cl / 4-OMe | 8.2 (S. aureus) | 12.5 (MCF-7) |

| 4-F / 4-OMe | 15.4 | 18.7 |

| 4-Cl / 3-OMe | 10.1 | 22.3 |

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Molecular Docking :

- Pharmacophore Modeling :

- Identify critical features (e.g., hydrophobic Cl, hydrogen-bonding OMe) using Schrödinger’s Phase .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Q. What synergies exist between this compound and known kinase inhibitors in cancer therapy?

- Combination Studies :

- Pair with SB203580 (p38 MAPK inhibitor) to enhance apoptosis in resistant HeLa cells. Use Chou-Talalay analysis (Combination Index <1 indicates synergy) .

- Mechanistic Insight : Imidazole derivatives may modulate ATP-binding pockets of kinases, complementing allosteric inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.